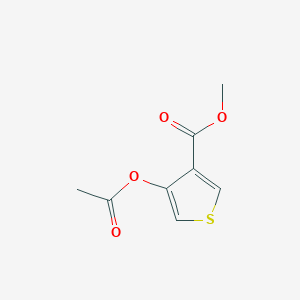

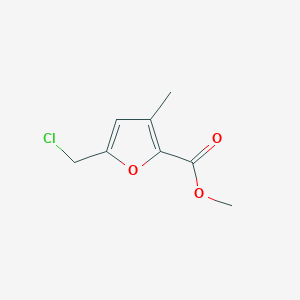

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

Übersicht

Beschreibung

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is a derivative of 5-(chloromethyl)furfural (CMF), a platform chemical with a rich derivative chemistry that is accessible from cellulosic biomass. CMF and its derivatives, such as the methyl ester , are important due to their potential applications in producing biofuels, renewable polymers, and various specialty chemicals .

Synthesis Analysis

The synthesis of acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid, which are closely related to methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate, can be achieved by treating precursor aldehydes like CMF with tert-butyl hypochlorite. This reagent is prepared from commercial bleach and tert-butanol, offering a high-yield and cost-effective route for producing such derivatives . Additionally, the electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate, a similar compound, has been demonstrated to expand the derivative scope of CMF, indicating the versatility of these furan derivatives in synthetic chemistry .

Molecular Structure Analysis

While the specific molecular structure analysis of methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is not directly provided, related compounds have been studied. For instance, the crystal structure, spectral analysis, and thermal stability of a structurally similar compound, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, have been thoroughly investigated, highlighting the importance of such analyses in understanding the properties and potential applications of these molecules .

Chemical Reactions Analysis

The chemical reactivity of CMF derivatives is quite rich. For example, ethyl 5-(chloromethyl)furan-2-carboxylate can undergo electrochemical reduction to form different products depending on the quenching agent used, such as carbon dioxide or hydrogen ion . Similarly, ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, another related compound, shows diverse reactivity, including alkylation and elimination reactions, under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of CMF derivatives are influenced by their functional groups and molecular structure. For instance, the stability of CMF under acidic conditions and its lipophilicity are key factors that facilitate its isolation from biomass and contribute to its practicality in industrial applications . The thermal stability of related compounds, as well as their spectral properties, are also crucial for their potential use in various applications, such as the synthesis of metal chelates or as analytical standards in chromatographic methods .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications : Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate derivatives, like ethyl 5-(chloromethyl)furan-2-carboxylate, undergo electrochemical reduction to produce different furan derivatives, expanding their use as biobased platform molecules (Ling et al., 2022).

Reactions with Nucleophilic Reagents : Various derivatives of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate, such as ethyl 5-isobutyl-2-methylfuran-3-carboxylate, have specific reaction behaviors when treated with nucleophilic reagents like trimethyl phosphite and sodium diethyl phosphite, resulting in a range of products and demonstrating the compound's versatility in organic synthesis (Pevzner, 2003).

Synthesis of Halomethyl Derivatives : Studies on halomethyl derivatives of 5-tert-butylfuran-2-carboxylic acid, including 4-chloromethyl and 4-(diethoxyphosphorylmethyl)-3-methylfuran-2-carboxylates, highlight the effective synthesis and reactions of these compounds with secondary amines and nucleophiles, underlining their potential in organic chemistry (Pevzner, 2003).

Ring Expansion and Rearrangement : Research shows that Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be rearranged to produce different derivatives, illustrating the compound's potential in creating diverse chemical structures (Bullock et al., 1972).

Production of Acid Chloride Derivatives : 5-(Chloromethyl)furan-2-carbonyl chloride, a derivative, can be produced from biomass-derived precursors, showcasing an environmentally friendly approach to synthesizing useful intermediates for biofuel and polymer production (Dutta et al., 2015).

Safety And Hazards

This compound should be handled with caution. It can absorb through gloves and stain the skin a dark brown black color. The health implications of dermal exposure are unclear . It is recommended to avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGFYPNKQGNYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494349 | |

| Record name | Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |

CAS RN |

34878-06-3 | |

| Record name | Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)